4-Hydrazinyl-2,2-dimethylpiperidine

Catalog No.
S13639327
CAS No.
M.F
C7H17N3
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazinyl-2,2-dimethylpiperidine

Product Name

4-Hydrazinyl-2,2-dimethylpiperidine

IUPAC Name

(2,2-dimethylpiperidin-4-yl)hydrazine

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C7H17N3/c1-7(2)5-6(10-8)3-4-9-7/h6,9-10H,3-5,8H2,1-2H3

InChI Key

RLVJPUGCWRZJKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)NN)C

4-Hydrazinyl-2,2-dimethylpiperidine is an organic compound characterized by the presence of a hydrazine functional group attached to a 2,2-dimethylpiperidine structure. Its chemical formula is C8H16N4C_8H_{16}N_4, and it features a piperidine ring with two methyl groups at the 2-position and a hydrazinyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The reactivity of 4-Hydrazinyl-2,2-dimethylpiperidine largely revolves around its hydrazine functionality. Common reactions include:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are significant in various synthetic pathways.
  • Oxidation Reactions: The hydrazine group can be oxidized to form corresponding azo compounds or other nitrogen-containing heterocycles.
  • Nucleophilic Substitution: The nitrogen atoms in the hydrazine can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

4-Hydrazinyl-2,2-dimethylpiperidine exhibits various biological activities, primarily due to its hydrazine moiety. Compounds containing hydrazine groups are known for their:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Research indicates potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Antioxidant Properties: The compound may also exhibit antioxidant activities, contributing to its potential therapeutic uses .

The synthesis of 4-Hydrazinyl-2,2-dimethylpiperidine typically involves the following methods:

  • Direct Reaction with Hydrazine: The most common method includes reacting 2,2-dimethylpiperidine with hydrazine hydrate under acidic conditions. This reaction leads to the formation of the hydrazinyl derivative.
    2 2 Dimethylpiperidine+Hydrazine4 Hydrazinyl 2 2 dimethylpiperidine\text{2 2 Dimethylpiperidine}+\text{Hydrazine}\rightarrow \text{4 Hydrazinyl 2 2 dimethylpiperidine}
  • Substituted Hydrazines: Alternative methods may involve using substituted hydrazines to introduce different functional groups into the final product.
  • Multi-step Synthesis: More complex synthetic routes may employ several steps involving protective group strategies and functionalization of the piperidine ring.

4-Hydrazinyl-2,2-dimethylpiperidine has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.
  • Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in forming more complex nitrogen-containing compounds.
  • Research Tool: Its unique structure makes it useful in studying reaction mechanisms involving hydrazines and piperidines .

Interaction studies of 4-Hydrazinyl-2,2-dimethylpiperidine focus on its binding affinity and reactivity with biological targets. These studies often involve:

  • In vitro Assays: Evaluating the compound's effectiveness against specific pathogens or cancer cell lines.
  • Molecular Docking Studies: Predicting how the compound interacts with various enzymes or receptors at the molecular level.
  • Toxicological Studies: Assessing any potential adverse effects associated with its biological activity .

Several compounds share structural similarities with 4-Hydrazinyl-2,2-dimethylpiperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Hydrazinyl-1-methylpiperidineOne methyl group on piperidineExhibits different reactivity patterns
4-AminopiperidineAmino group instead of hydrazinylKnown for strong basicity and nucleophilicity
1,3-DimethylhydrazineTwo methyl groups on a linear chainUsed primarily in agricultural chemistry
3-Hydrazino-1,2-propanediolHydrazine attached to a diolPotential use as a stabilizing agent

4-Hydrazinyl-2,2-dimethylpiperidine is unique due to its specific piperidine structure combined with the hydrazinyl group, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

143.142247555 g/mol

Monoisotopic Mass

143.142247555 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types